Cas no 18006-57-0 (Urea, N-phenyl-N'-(1-phenylethyl)-)
18006-57-0 structure
Product Name:Urea, N-phenyl-N'-(1-phenylethyl)-
CAS-nummer:18006-57-0
MF:C15H16N2O
MW:240.300343513489
CID:1371062
PubChem ID:2794059
Update Time:2025-04-20
Urea, N-phenyl-N'-(1-phenylethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Urea, N-phenyl-N'-(1-phenylethyl)-
- SMR000054981
- SR-01000397755-1
- MLS000105052
- Oprea1_847514
- Cambridge id 5137649
- REGID_for_CID_2794059
- AKOS001591424
- N-Phenyl-Na(2)-(1-phenylethyl)urea
- 1-(a-methylbenzyl)-3-phenylurea
- CHEMBL1543552
- HMS1578E22
- AKOS017083938
- HMS2328M22
- 18006-57-0
- SR-01000397755
- SCHEMBL9306563
- DTXSID701303842
-
- Inchi: 1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-15(18)17-14-10-6-3-7-11-14/h2-12H,1H3,(H2,16,17,18)
- InChI-sleutel: ABMVKTZVISYDNS-UHFFFAOYSA-N
- LACHT: O=C(NC1C=CC=CC=1)NC(C)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 240.12638
- Monoisotopische massa: 240.126263138g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 3
- Complexiteit: 255
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 41.1Ų
Experimentele eigenschappen
- PSA: 41.13
Urea, N-phenyl-N'-(1-phenylethyl)- Gerelateerde literatuur
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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